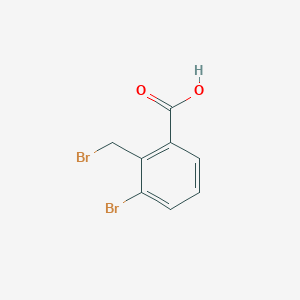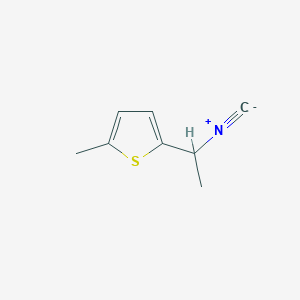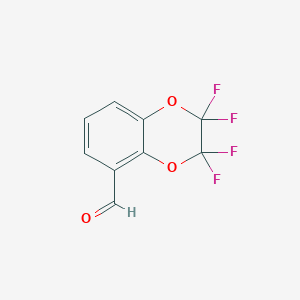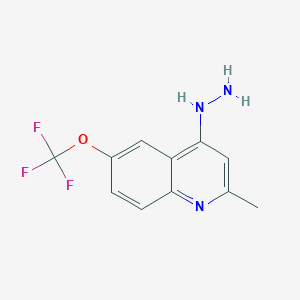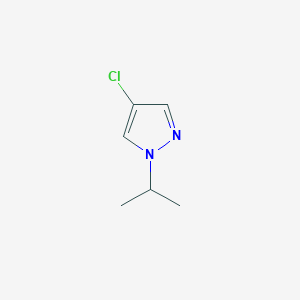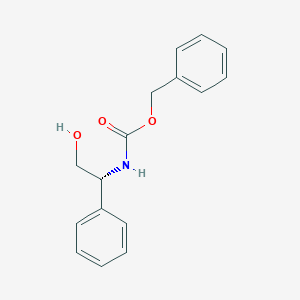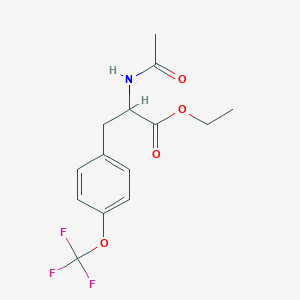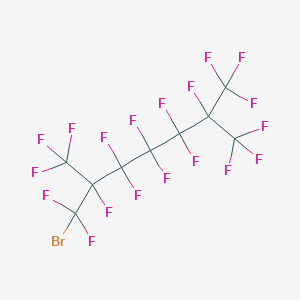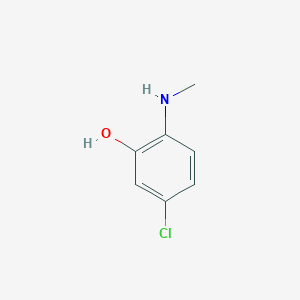
5-Chloro-2-methylamino-phenol
Overview
Description
“5-Chloro-2-methylamino-phenol” is a chemical compound with the molecular formula C7H8ClNO . It is a brown solid and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringOC(C1=CC=CC=C1)C2=CC(Cl)=CC=C2NC . The InChI representation is 1S/C14H14ClNO/c1-16-13-8-7-11(15)9-12(13)14(17)10-5-3-2-4-6-10/h2-9,14,16-17H,1H3 . Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 157.6 . It is a brown solid and should be stored at a temperature between 0-5°C .Scientific Research Applications
Synthesis and Characterization
5-Chloro-2-methylamino-phenol serves as a key intermediate in the synthesis and characterization of various Schiff bases and their complexes, which are investigated for their anticancer activities. For example, Schiff bases synthesized from this compound and other related compounds have been studied for their ability to bind to DNA through electrostatic interactions and their cytotoxicity against cancer cell lines, such as HeLa and MCF-7, demonstrating potential as anticancer agents (Uddin et al., 2020).
Biological and Pharmacological Effects
Compounds related to this compound, such as Chlorogenic Acid (CGA), have been extensively studied for their diverse biological and pharmacological effects. CGA is known for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and other therapeutic roles. This research underscores the potential of derivatives of this compound in treating metabolic disorders and their use as natural food additives (Naveed et al., 2018).
Metal Complex Formation
This compound and its derivatives are also studied for their ability to form complexes with transition metals. These complexes are characterized using various spectroscopic techniques, and their stability constants are determined through potentiometry. Such studies are essential for understanding the coordination chemistry of these compounds and their potential applications in catalysis and materials science (Kim & Lee, 2006).
Antibacterial Activity
Derivatives of this compound, such as 4-phenyldiazenyl 2-(phenylimino methyl) phenols, have been synthesized and evaluated for their antibacterial activity against various human pathogens. These studies highlight the potential of these compounds in developing new antibacterial agents (Halve et al., 2009).
Catalysis and Polymerization
Complexes derived from this compound and tungsten(VI) have been investigated for their catalytic activity in ring-opening metathesis polymerization of norbornene. This research provides insights into the use of these complexes in polymer synthesis and the development of new materials (Lehtonen & Sillanpää, 2004).
Safety and Hazards
properties
IUPAC Name |
5-chloro-2-(methylamino)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-9-6-3-2-5(8)4-7(6)10/h2-4,9-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKZXSVMAROISC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




